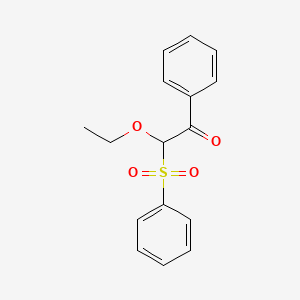![molecular formula C6H10O4S B14613682 4-[(Carboxymethyl)sulfanyl]butanoic acid CAS No. 60213-85-6](/img/structure/B14613682.png)
4-[(Carboxymethyl)sulfanyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Carboxymethyl)sulfanyl]butanoic acid is an organosulfur compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a carboxymethyl group attached to a sulfanyl group, which is further connected to a butanoic acid backbone. Its distinctive structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Carboxymethyl)sulfanyl]butanoic acid typically involves the reaction of butanoic acid derivatives with thiol-containing compounds. One common method includes the nucleophilic substitution reaction where a halogenated butanoic acid reacts with a thiol in the presence of a base to form the desired product. The reaction conditions often require a controlled temperature and pH to ensure the efficient formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Carboxymethyl)sulfanyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Carboxymethyl)sulfanyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Carboxymethyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. The carboxyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .
- 4-[(Carboxymethyl)sulfanyl]-4-oxo-2-butenoic acids .
Comparison: 4-[(Carboxymethyl)sulfanyl]butanoic acid is unique due to its specific structural arrangement, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its versatility in synthetic applications and potential biological activities make it a compound of significant interest in various research fields.
Eigenschaften
CAS-Nummer |
60213-85-6 |
|---|---|
Molekularformel |
C6H10O4S |
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
4-(carboxymethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C6H10O4S/c7-5(8)2-1-3-11-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
LDUNOJQGMQTSIY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)CSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


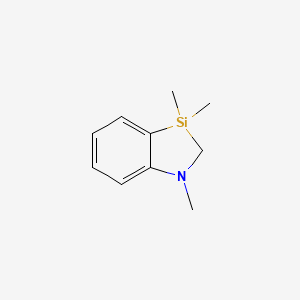
![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
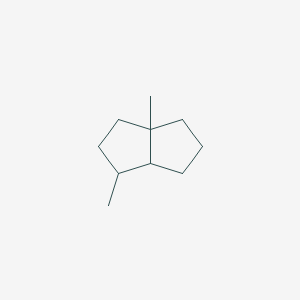
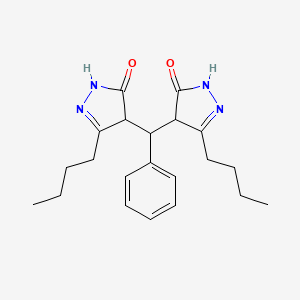
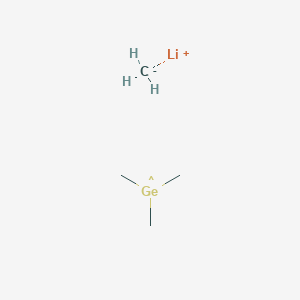
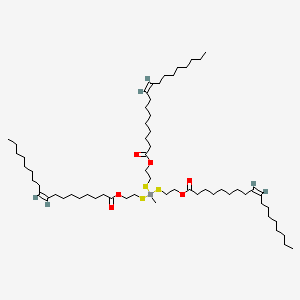
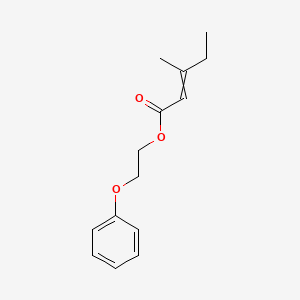
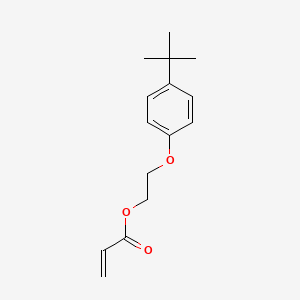
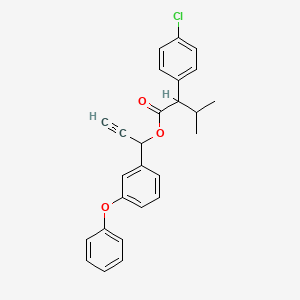
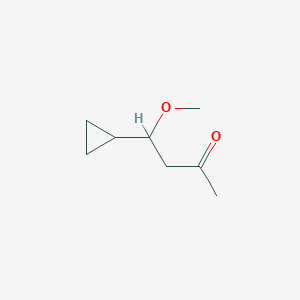

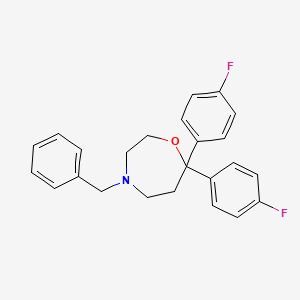
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
